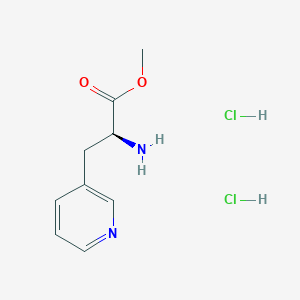
H-Ala(3-pyridyl)-OMe.2HCl
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving a compound like “H-Ala(3-pyridyl)-OMe.2HCl” could be diverse, depending on the reaction conditions and the other reactants involved . Without specific context or details, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “H-Ala(3-pyridyl)-OMe.2HCl” would depend on its specific molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Luminescence Studies and Crystal Structures : Compounds derived from amino acids, including H-Ala(3-pyridyl)-OMe.2HCl, have been used in the preparation of rhenium(I) and tungsten compounds. These novel complexes exhibit luminescence properties and are characterized by spectroscopic methods. The crystal structures of some of these compounds have been determined, providing insights into their molecular arrangements and properties (Herrick et al., 2004); (Herrick et al., 2007).
Piezoelectric Properties : Research has also focused on the synthesis and analysis of new amino acid-based hybrid crystals, including H-β-(3-pyridyl)-Ala-OH[ClO4]. These crystals have been found to exhibit strong piezoelectric properties, which are more significant than those in commonly used transducer materials like lithium niobate. The crystal structures of these materials have been explored to understand the relationship between their molecular structure and piezoelectricity (Wojtaś et al., 2019).
Synthesis and Conformational Studies of Peptides : H-Ala(3-pyridyl)-OMe.2HCl has been involved in the synthesis and study of short peptides. The conformational properties of these peptides are significant for understanding protein folding and interactions in various biological processes (Chakraborty et al., 2003).
Investigations in Medicinal Chemistry : This compound and its derivatives have been studied in the context of medicinal chemistry, particularly in the synthesis of dipeptides and other peptide-related compounds. These studies often explore the structural aspects and potential biological activities of these molecules (Ungaro et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of H-Ala(3-pyridyl)-OMeCompounds with similar structures, such as pyrazolo[3,4-b]pyridin-6-one derivatives, have been reported to exhibit anticancer activity against various tumor cell lines . These compounds inhibit microtubule polymerization by binding to the colchicine site .
Mode of Action
The exact mode of action of H-Ala(3-pyridyl)-OMeBased on the similar structure to pyrazolo[3,4-b]pyridin-6-one derivatives, it might interact with its targets and cause changes such as inhibition of cell migration, cell cycle arrest in the g2/m phase, and induction of apoptosis in cancer cells .
Biochemical Pathways
The specific biochemical pathways affected by H-Ala(3-pyridyl)-OMeCompounds with similar structures have been found to affect pathways related to cell cycle regulation and apoptosis . Further research is needed to elucidate the exact biochemical pathways influenced by H-Ala(3-pyridyl)-OMe.2HCl.
Pharmacokinetics
The pharmacokinetics of H-Ala(3-pyridyl)-OMeA study on a similar compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (nnk), showed that it and its metabolites were well distributed in various regions of the rat brain after peripheral exposure . This suggests that H-Ala(3-pyridyl)-OMe.2HCl might also have good bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of H-Ala(3-pyridyl)-OMeBased on the actions of similar compounds, it might lead to inhibition of cell migration, cell cycle arrest in the g2/m phase, and induction of apoptosis in cancer cells .
properties
IUPAC Name |
methyl (2S)-2-amino-3-pyridin-3-ylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSHHLGNMODFNC-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



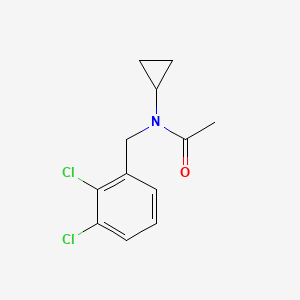


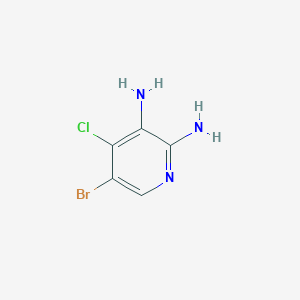

![Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1373019.png)
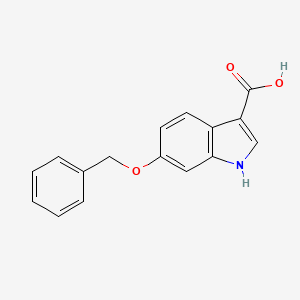
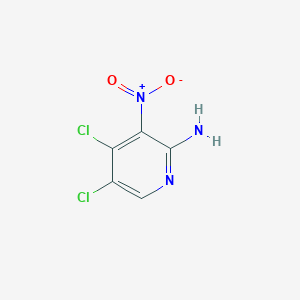

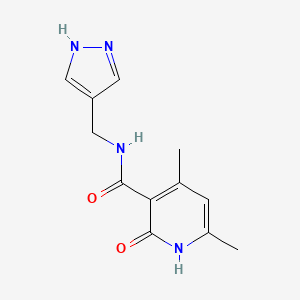

![2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B1373032.png)
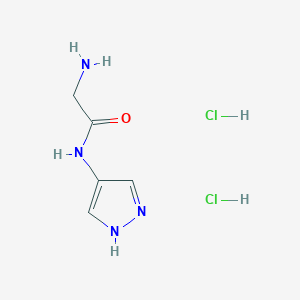
![Octahydroimidazolidino[1,5-a]pyridin-3-one](/img/structure/B1373034.png)